7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine core structure, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Introduction of the Chlorobenzyl Group: This step involves the alkylation of the purine core with 2-chlorobenzyl chloride under basic conditions.
Attachment of the Indole Moiety: The indole moiety is introduced through a hydrazone formation reaction, where the indole-2-carbaldehyde reacts with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its purine core, which is a common feature in many biologically active molecules.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its structure suggests possible applications in the development of drugs targeting specific pathways or diseases.
Industry
Industrially, the compound can be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of 7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione likely involves interactions with specific molecular targets such as enzymes or receptors. The purine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The indole moiety may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-1,3-dimethyl-8-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-Methylbenzyl)-1,3-dimethyl-8-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The presence of the 2-chlorobenzyl group in 7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione imparts unique chemical and biological properties. This substituent can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C22H18ClN7O3 |
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Molecular Weight |
463.9 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H18ClN7O3/c1-28-18-17(20(32)29(2)22(28)33)30(11-12-7-3-5-9-14(12)23)21(25-18)27-26-16-13-8-4-6-10-15(13)24-19(16)31/h3-10,24,31H,11H2,1-2H3 |
InChI Key |
NZTOTRSVCHUQKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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